CCT251545

Content Navigation

Product Name

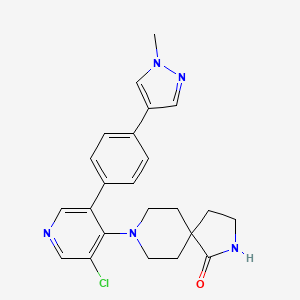

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CCT251545 discovery and initial characterization

Discovery and Initial Characterization

The journey of CCT251545 began with a high-throughput cell-based reporter screen designed to identify inhibitors of the WNT signaling pathway, a key regulator in development and often dysregulated in cancer [1] [2]. The initial hit was a 3,4,5-trisubstituted pyridine, which was optimized through medicinal chemistry to yield This compound [1] [3].

- Initial Cellular Activity: In the original WNT pathway screen, this compound demonstrated potent activity with an IC₅₀ of 5 nM [2]. It potently inhibited reporter-based readouts in various human colorectal cancer cell lines [2].

- Original Purpose: It was initially characterized as an orally bioavailable WNT signaling inhibitor [2].

Target Identification as a CDK8/19 Probe

Using an unbiased chemical proteomics approach, the molecular targets of this compound were identified as the cyclin-dependent kinases CDK8 and CDK19, which are part of the Mediator complex regulating transcription [1].

The following diagram illustrates the key experimental workflow used to identify and validate CDK8 and CDK19 as the cellular targets of this compound.

Workflow for the target identification of this compound.

The key experiments that confirmed CDK8 and CDK19 as the high-affinity targets were:

- SILAC-based Affinity Proteomics: An immobilized analogue of this compound (Compound 5) was used to pull down binding proteins from cancer cell lysates. In competition experiments, the unconjugated active analogue (Compound 4) displaced CDK8 and CDK19 with the highest affinities (Kd = 36 nM and 102 nM, respectively), along with other Mediator complex components [1].

- Correlation with Cellular Activity: The binding affinity for CDK8 across a series of analogues showed a strong correlation (R² = 0.83-0.85) with their potency in the original WNT-reporter cell assays, indicating that CDK8/19 inhibition is the primary mechanism for the observed cellular activity [1].

Validation of CDK8/19 Engagement and Selectivity

Rigorous validation confirmed this compound as a selective chemical probe for CDK8 and CDK19.

| Validation Method | Key Finding / Target | Affinity / Potency (IC₅₀ or Kd) |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Direct binding to CDK8/CycC complex | Confirmed direct binding [1] |

| Reporter Displacement Assay | CDK8/cyclin C | 7 nM [3] |

| CDK19/cyclin C | 6 nM [3] | |

| Cellular Thermal Shift Assay (CETSA) | Target engagement in SW620 cells | High-affinity engagement [1] |

| Biomarker Modulation in Cells | Reduction of pSTAT1Ser727 | 9 nM [3] |

| Live-Cell Target Occupancy (BRET) | CDK8 & CDK19 | Kd(app) ≤10 nM [4] [3] |

This compound exhibits exceptional selectivity. Profiling against 293 kinases revealed it inhibits only CDK8 and CDK19 with high potency at 1 µM [3]. In live cells, it showed no collateral binding to any other CDKs with a potency below 1 µM [4] [3].

Mechanism of Action and Cellular Effects

This compound is an ATP-competitive inhibitor that binds to CDK8 and CDK19 in a Type I binding mode, as revealed by X-ray crystallography (PDB ID: 5BNJ) [1] [3]. This binding inhibits their kinase activity, leading to:

- Altered Gene Expression: this compound modulates the expression of WNT-pathway-regulated genes and genes controlled by STAT1, a known CDK8 substrate [1] [5].

- Biomarker Reduction: It reduces phosphorylation of STAT1 at Ser727, a direct biomarker of CDK8 kinase activity, both in cells and in vivo [1] [5] [3].

- In Vivo Efficacy: this compound has shown oral bioavailability and efficacy in reducing tumor growth in WNT-dependent xenograft models [3] [2].

The role of CDK8/19 inhibition in the Wnt pathway and its functional consequences can be summarized as follows:

Mechanism of action of this compound.

Significance and Probe Utility

This compound was developed into a well-characterized chemical probe to explore the biological roles and therapeutic potential of CDK8 and CDK19 [6]. Its high potency and selectivity make it superior to less selective tool compounds for attributing observed cellular effects specifically to CDK8/19 inhibition [7] [1].

References

- 1. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS:1661839-45-7 | Orally... | Manufacturer BioCrick CCT 251545 [biocrick.com]

- 3. This compound [chemicalprobes.org]

- 4. Quantifying CDK inhibitor selectivity in live cells [nature.com]

- 5. A selective chemical probe for exploring the... | Nature Chemical Biology [nature.com]

- 6. Chemical probe to dissect role of potential cancer-causing proteins [medicalxpress.com]

- 7. Chemical proteomics reveals the target landscape of 1,000 ... [pmc.ncbi.nlm.nih.gov]

CCT251545: A Selective CDK8/19 Chemical Probe

CCT251545 is a potent, selective, and cell-active inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. It was initially identified from a cell-based screen for Wnt pathway inhibitors and was later discovered to exert its effects through direct inhibition of CDK8 and CDK19 [1] [2].

The table below summarizes the key characteristics of this compound:

| Property | Description |

|---|---|

| Primary Targets | CDK8 & CDK19 [1] [2] [3] |

| Molecular Formula | C₂₃H₂₄ClN₅O [4] |

| CAS Number | 1661839-45-7 [4] |

| Mechanism | ATP-competitive, Type I kinase inhibitor [2] [3] |

| Key Role | Chemical probe for exploring CDK8/CDK19 function in disease [1] |

Quantitative Profiling and Validation Data

Extensive profiling has been conducted to validate the potency and selectivity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay / Notes | | :--- | :--- | :--- | | CDK8/CycC Binding Kd | 36 nM | SILAC-based cellular target profiling [2] | | CDK19/CycC Binding Kd | 102 nM | SILAC-based cellular target profiling [2] | | CDK8/CycC IC₅₀ | 6-7 nM | Reporter displacement assay [2] [3] | | CDK19/CycC IC₅₀ | 6-14 nM | Reporter displacement assay [2] [3] | | Wnt Pathway IC₅₀ | 5 nM | In 7dF3 cells [4] | | Kinase Selectivity | >100-fold selective over 291 other kinases [1] [2] | | Key Off-Targets | GSK3α (IC₅₀ 462 nM), GSK3β (IC₅₀ 690 nM), PRKCQ (IC₅₀ 122 nM) [3] |

Table 2: Cellular and In Vivo Activity

| Parameter | Result | Significance |

|---|---|---|

| Cellular Target Engagement | Stabilizes CDK8/19 in CETSA (SW620 cells) [2] | Confirms on-target binding in a cellular context |

| Pharmacodynamic Biomarker | Reduces p-STAT1(Ser727); IC₅₀ = 9 nM [1] [2] [3] | Validated biomarker for establishing target engagement |

| Anti-tumor Efficacy | Inhibits growth of WNT-dependent tumors in xenograft models [1] [2] | Demonstrates in vivo proof-of-concept |

| Oral Bioavailability | Good (F >50% at 0.5 mg/kg in mice) [2] [3] | Suitable for in vivo studies |

Biological Context: The CDK8/19 Kinase Module

To understand how this compound works, it's essential to know the biological context of its targets. CDK8 and its paralog CDK19 are part of a four-subunit "kinase module" (CDK8/19, Cyclin C, MED12, MED13) that reversibly associates with the large, multi-subunit Mediator complex [5] [6].

The Mediator complex acts as a critical bridge, relaying signals from transcription factors bound to enhancer regions to the RNA Polymerase II (pol II) machinery at gene promoters [5]. CDK8 and CDK19 regulate transcription by phosphorylating transcription factors and other regulatory proteins, thereby influencing key signaling pathways and enabling metabolic and transcriptional reprogramming in response to cellular signals [5] [6].

Figure 1: The Mediator kinase module (containing CDK8/19) integrates signals from transcription factors to regulate RNA Polymerase II and gene expression.

Key Experimental Protocols

For researchers looking to utilize this compound in their studies, here are detailed methodologies for key experiments cited in the literature.

1. Target Identification via SILAC-Based Chemical Proteomics [2] This protocol identified CDK8 and CDK19 as the high-affinity targets of this compound.

- Cell Line: LS174T human colon carcinoma cells.

- Metabolic Labeling: Grow two populations of cells in media containing either "light" (L-lysine and L-arginine) or "heavy" (stable isotope-labeled) amino acids.

- Affinity Purification: Generate an affinity matrix by coupling a linker-derivatized analog of this compound (compound 5) to sepharose beads.

- Competition Pull-Down:

- Test Group: Incubate "heavy" lysate with the affinity matrix in the presence of a soluble, active competitor (compound 4 or 6).

- Control Group: Incubate "light" lysate with the matrix in the presence of a structurally similar but inactive control (compound 7).

- Sample Mixing & MS Analysis: Combine the eluates from both groups and analyze by quantitative mass spectrometry.

- Data Analysis: Proteins specifically displaced by the active competitor (showing a low heavy/light ratio) are considered high-affinity binding targets. CDK8 and CDK19 showed the highest affinity in this assay.

2. Cellular Thermal Shift Assay (CETSA) [2] This method confirms direct target engagement of this compound with CDK8/19 in intact cells.

- Cell Line: SW620 human colorectal cancer cells.

- Compound Treatment: Treat cells with DMSO (vehicle) or this compound (e.g., 10 µM) for a sufficient period (e.g., 2 hours).

- Heat Denaturation: Aliquot the cell suspensions, heat them at different temperatures (e.g., from 50°C to 65°C).

- Cell Lysis & Clarification: Lyse the heated cells and separate the soluble (non-denatured) protein from the insoluble (aggregated) fraction by high-speed centrifugation.

- Western Blot Analysis: Detect the remaining soluble CDK8 and CDK19 in each sample. A positive result is indicated by a clear shift in the protein's thermal stability (melting point) to higher temperatures in the this compound-treated samples compared to the DMSO control.

3. Validating On-Target Effects via STAT1 Phosphorylation [1] [2] This is a key pharmacodynamic assay to demonstrate functional inhibition of CDK8/19 kinase activity in cells.

- Cell Stimulation: Treat cells (e.g., SW620) with a range of this compound concentrations. To activate the pathway, stimulate cells with a cytokine like IFN-γ, which activates the transcription factor STAT1.

- Cell Lysis & Protein Quantification: Lyse cells after stimulation and quantify total protein.

- Western Blot Analysis:

- Separate proteins by SDS-PAGE.

- Transfer to a membrane and probe with an antibody specific for phospho-STAT1 (Ser727).

- Re-probe the membrane with an antibody for total STAT1 to ensure equal loading.

- Data Interpretation: A dose-dependent reduction in p-STAT1 (Ser727) signal, without a change in total STAT1, indicates successful on-target inhibition of CDK8/19 kinase activity.

Figure 2: Experimental workflow for validating CDK8/19 inhibition using STAT1 phosphorylation as a biomarker.

Therapeutic Implications and Applications

This compound has been instrumental in exploring the role of CDK8/19 in human disease, particularly in cancer.

- Oncogenic Role: CDK8 is considered an oncogene in several contexts, including colorectal cancer and breast cancer [5]. This compound has demonstrated in vivo efficacy in inhibiting the growth of WNT-dependent tumors, such as MMTV-WNT-1 breast cancers and APC-mutant SW620 colorectal cancer xenografts, providing proof-of-concept for targeting CDK8/19 therapeutically [1] [2] [3].

- Transcriptional Reprogramming: CDK8/19 are not required for basal transcription of most genes but are critical for transcriptional reprogramming in response to stimuli like stress signals, cytokines (e.g., IFN-γ), or developmental cues [5] [7]. This makes them attractive targets for modulating specific disease-driving pathways without causing global transcriptional shutdown.

- Enhancer Regulation: Emerging evidence suggests CDK8/19 regulate transcription in part by influencing enhancer function and the transcription of enhancer RNAs (eRNAs), which are crucial for establishing new gene expression programs during cell state transitions [5].

References

- 1. A selective chemical probe for exploring the role of CDK8 ... [pubmed.ncbi.nlm.nih.gov]

- 2. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemicalprobes.org]

- 4. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 5. Regulatory functions of the Mediator kinases CDK8 and CDK19 [pmc.ncbi.nlm.nih.gov]

- 6. Molecular and in vivo Functions of the CDK8 and CDK19 ... [frontiersin.org]

- 7. Transcriptional Responses to IFN-γ Require Mediator ... [sciencedirect.com]

CCT251545 as a CDK8/19 Probe & STAT1SER727 Biomarker

CCT251545 was discovered as a WNT-pathway inhibitor and later identified as a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 [1]. The relationship between this compound, CDK8/19, and STAT1 is summarized in the diagram below:

This compound inhibits CDK8/19, reducing STAT1SER727 phosphorylation and subsequent gene transcription.

Quantitative Profiling of this compound

The table below summarizes key quantitative data that establishes this compound as a high-quality chemical probe.

| Parameter | Value | Context / Assay |

|---|---|---|

| CDK8 Binding Affinity (Kd) | 36 nM | Surface Plasmon Resonance (SPR) [1] |

| CDK19 Binding Affinity (Kd) | 102 nM | Surface Plasmon Resonance (SPR) [1] |

| Kinase Selectivity | >100-fold | Profiling against 291 other kinases [1] |

| Correlation to Cellular Activity | R² = 0.83 - 0.85 | Correlation between CDK8 binding affinity & activity in WNT-reporter cell assays [1] |

| Key Biomarker | STAT1SER727 phosphorylation | Biomarker of CDK8 activity in vitro and in vivo [1] |

Experimental Workflow for Target Identification & Validation

The discovery of this compound's targets and the STAT1SER727 biomarker involved a multi-step process, visualized in the following workflow:

Experimental workflow from chemical probe synthesis to biomarker discovery.

The specific methodologies for each stage are as follows:

- Affinity Probe Design & Synthesis [1]: An analog of this compound (compound 5) was synthesized with a flexible linker attached to the piperazine nitrogen. This compound retained cellular potency and was immobilized on sepharose beads to create an affinity matrix.

- Cellular Target Pull-Down & Identification [1]: LS174T human colon carcinoma cell lysates were exposed to the affinity matrix. Bound proteins were competitively eluted using active and inactive compound analogs. SILAC (Stable Isotope Labeling with Amino acids in Cell culture)-based quantitative mass spectrometry identified proteins displaced only by active compounds. CDK8 and CDK19 were identified as the highest-affinity binding kinases.

- Direct Binding Validation [1]:

- Surface Plasmon Resonance (SPR): Confirmed direct, dose-dependent binding of this compound to purified full-length CDK8/cyclin C complex.

- Cellular Thermal Shift Assay (CETSA): Demonstrated that this compound binds to and stabilizes both CDK8 and CDK19 in intact SW620 colorectal cancer cells, confirming target engagement in a cellular environment.

- Biomarker Discovery & In Vivo Validation [1]: Based on the established role of CDK8 in regulating transcription, researchers investigated the effect on known signaling pathways. They found that this compound alters gene expression regulated by the WNT pathway and STAT1. Phosphorylation of STAT1 at serine 727 was specifically identified as a robust and quantifiable biomarker that decreases upon CDK8/19 inhibition, confirming in vivo target engagement in WNT-dependent tumor models.

Application in Research

For researchers using this compound, these findings provide a direct and measurable means to confirm that the compound is engaging its intended targets in an experimental system. Monitoring the levels of STAT1 phosphorylation at serine 727 (e.g., via western blot) serves as a functional pharmacodynamic biomarker, correlating with CDK8/19 inhibition both in cell cultures and in animal models [1].

References

CCT251545 in vivo activity Wnt-dependent tumors

In Vivo Efficacy & Pharmacokinetic Profile

| Aspect | Details |

|---|---|

| Reported In Vivo Tumor Models | MMTV-WNT-1 mouse breast cancer allografts; APC-mutant SW620 human colorectal cancer xenografts [1] [2] [3]. |

| In Vivo Pharmacodynamic Biomarker | Reduction of phospho-STAT1 (Ser727) in tumor tissue [1] [2] [3]. |

| In Vivo Pharmacokinetics (PK) | Demonstrated good oral bioavailability (F >50% at 0.5 mg/kg) in mice, rats, and dogs [2] [3]. |

| Therapeutic Window | Narrow; significant on-target toxicity observed in preclinical models (mice, rats, dogs) at therapeutically relevant exposures [3]. |

Mechanism of Action and Signaling Pathway

CCT251545 was initially discovered as a Wnt pathway inhibitor and its molecular targets were later identified as CDK8 and CDK19, which are part of the Mediator complex kinase module [1]. This complex plays a key role in regulating gene transcription.

The following diagram illustrates the proposed mechanism by which this compound inhibits Wnt/β-catenin signaling and oncogenic output in colorectal cancer cells, particularly those with APC mutations.

Beyond its core mechanism, a 2023 study revealed a separate, unexpected role for this compound in overcoming multidrug resistance (MDR) in cancers [4].

- Role in Macropinocytosis: The study found that this compound binds to NAMPT, increasing cellular NAD+ levels.

- Downstream Effects: This NAD+ increase induces a mesenchymal-to-epithelial transition (MET) and activates the Rac1 signaling pathway.

- Functional Outcome: Rac1 activation stimulates macropinocytosis, a non-selective form of fluid-phase endocytosis. This process enhances the uptake of co-administered chemotherapeutic drugs (like paclitaxel and doxorubicin) into MDR cancer cells, thereby re-sensitizing them to treatment [4].

Key Experimental Protocols

For assessing the in vivo and cellular activity of this compound, several key experimental protocols are used.

In Vivo Efficacy and Target Engagement

- Xenograft Models: Human colorectal cancer cells (e.g., SW620) or mouse breast cancer cells (MMTV-WNT-1) are implanted into immunocompromised mice. Mice are treated with this compound or vehicle control, often via oral gavage [1] [3].

- Pharmacodynamic Analysis: At the end of the treatment period, tumor tissues are collected and analyzed via western blotting or immunohistochemistry using an antibody against phospho-STAT1 (Ser727) to confirm on-target CDK8/19 inhibition [1] [2].

- Tumor Growth Measurement: Tumor volume is monitored and recorded over the course of the study to determine the compound's inhibitory effect on tumor growth [1].

Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to confirm direct binding of this compound to CDK8 and CDK19 in a cellular context [1].

The underlying principle is that a small molecule binding to its target protein can often stabilize the protein, preventing its heat-induced denaturation and aggregation. The stabilized protein remains in the supernatant after centrifugation and can be detected, demonstrating direct target engagement within live cells [1].

Research Status and Considerations

- Primary Use as a Chemical Probe: Due to the observed toxicity in animal models, this compound is considered an excellent chemical probe for research but faces significant challenges for development as a therapeutic drug [3].

- Off-Target Profile: this compound is highly selective for CDK8/19, but at higher concentrations, it can inhibit other kinases like GSK3α/β and PRKCQ. It's crucial to use an inactive control compound (e.g., CCT251099) to distinguish on-target from off-target effects [2] [3].

- Emerging Mechanisms: The newly discovered NAMPT-Rac1-macropinocytosis axis suggests potential applications for this compound in combination therapy for multidrug-resistant cancers, which may operate independently of its CDK8/19 inhibitory function [4].

References

CCT251545 selective kinase inhibitor profile

Quantitative Inhibitor Profile

| Parameter | Details |

|---|---|

| Primary Targets | CDK8, CDK19 [1] [2] |

| Biochemical Potency (IC₅₀) | 6-7 nM (CDK8), 6 nM (CDK19) [2] |

| Cellular Potency (IC₅₀) | 9 nM (pSTAT1-Ser727 reduction in SW620 cells) [3] [4] |

| Selectivity | >100-fold selective over 291 other kinases [1] [5] [6] |

| Key Off-Targets (IC₅₀) | PRKCQ (122 nM), GSK3α (462 nM), GSK3β (690 nM) [2] |

| In Vivo Data | Active in Wnt-dependent tumor xenograft models; good oral bioavailability [1] [4] |

Experimental Protocols for Key Assays

The characterization of CCT251545 involved several sophisticated techniques to confirm target engagement and mechanism of action.

Target Identification: SILAC-Based Affinity Proteomics [5]

- Workflow: An immobilized analog of this compound was used to pull down binding proteins from lysates of LS174T colon carcinoma cells. Cells were cultured with stable isotope labeling with amino acids in cell culture (SILAC) for quantitative comparison.

- Competition: Binding specificity was tested by displacing proteins from the affinity matrix with soluble active analogs versus inactive control compounds.

- Analysis: Quantitative mass spectrometry identified proteins specifically displaced by active competitors. CDK8 and CDK19 were identified as the highest-affinity binders, along with multiple components of the Mediator complex.

Live-Cell Target Engagement: BRET Assay [7]

- Principle: This method measures the ability of a compound to displace a cell-permeable energy transfer probe from a specific CDK in live cells, quantifying target occupancy directly in a physiological environment.

- Procedure: Cells expressing a CDK-NanoLuc fusion protein are incubated with a selective energy transfer probe. The test inhibitor (e.g., this compound) is added, and its potency is determined by the reduction in Bioluminescence Resonance Energy Transfer (BRET) signal as it displaces the probe.

- Validation: This assay confirmed the high potency and selectivity of this compound for CDK8 and CDK19 in live cells, with no significant binding to other CDKs [2] [7].

Cellular Thermal Shift Assay (CETSA) [5]

- Principle: CETSA assesses target engagement in cells by measuring the stabilization of a protein to heat-induced denaturation upon binding to a compound.

- Application: This technique confirmed direct binding of this compound to both CDK8 and CDK19 in SW620 colorectal cancer cells, providing evidence of direct target engagement in a complex cellular milieu [5].

Signaling Pathways and Mechanisms

This compound exerts its effects primarily through transcriptional regulation via the Mediator complex. The diagram below outlines the core mechanism and downstream consequences of CDK8/19 inhibition.

Summary of this compound mechanisms and downstream effects

Research Applications & Synergistic Effects

- Wnt-Driven Cancer Research: this compound demonstrates in vivo activity in Wnt-dependent tumor xenografts, reducing tumor growth and providing a tool to study this pathway [1] [4].

- Inflammation and Immunotherapy: Research shows CDK8/19 inhibition with this compound can suppress hyperactive interferon signaling, suggesting potential for managing inflammatory conditions [8].

- Overcoming Multidrug Resistance (MDR): A 2023 study found this compound enhances chemotherapy in MDR cancers by promoting drug internalization via Rac1-mediated macropinocytosis, revealing a potential combination therapy strategy [9].

References

- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 4. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease | Nature Chemical Biology [nature.com]

- 7. Quantifying CDK inhibitor selectivity in live cells [nature.com]

- 8. Peer review in Mediator kinase inhibition suppresses ... [elifesciences.org]

- 9. This compound enhances drug delivery and potentiates ... [pubmed.ncbi.nlm.nih.gov]

CCT251545 type I inhibitor binding mode

Quantitative Profiling of CCT251545

The table below summarizes the key quantitative data characterizing this compound:

| Parameter | Value | Details / Assay |

|---|---|---|

| Biochemical Potency (IC₅₀) | ||

| CDK8/Cyclin C | 6 - 7 nM [1] [2] | Reporter Displacement Assay |

| CDK19/Cyclin C | 6 nM [2] | Reporter Displacement Assay |

| Cellular Potency | ||

| WNT pathway inhibition | 5 nM (IC₅₀) [3] | 7dF3 cell-based reporter assay |

| Target engagement (pSTAT1-SER727) | 9 nM (IC₅₀) [2] [4] | SW620 human colorectal cancer cells |

| Selectivity Profile | ||

| Kinase selectivity | >100-fold over 291 other kinases [1] [5] | Tested at 1 µM |

| CDK family selectivity | No significant activity (IC₅₀ >1 µM) against other CDK/cyclin pairs [2] | Panel of 32 human CDK/cyclin pairs |

| Primary off-targets (IC₅₀) | GSK3alpha: 462 nM GSK3beta: 690 nM PRKCQ: 122 nM [2] | Biochemical assays |

Binding Mode and 3D Structure

This compound is characterized as a type I inhibitor, meaning it binds to the active conformation of the kinase [6].

- ATP-Competitive Binding: It functions as an ATP-competitive inhibitor, directly targeting the kinase's ATP-binding site [2].

- Structural Insight from Crystallography: The X-ray crystal structure of CDK8/Cyclin C in complex with this compound (PDB ID: 5BNJ) reveals a unique "DMG-in" conformation where the activation loop is folded in a manner typical for active kinases. The structure shows that the C-terminal tail of CDK8 inserts into the ligand-binding site, contributing to a highly specific interaction that underpins the compound's selectivity [1] [5] [7].

The following diagram illustrates the experimental workflow that was used to identify the binding mode and confirm the specificity of this compound:

Experimental workflow for characterizing this compound binding.

Key Experimental Protocols

Target Identification (SILAC-based Affinity Capture) [5]

This method identified CDK8 and CDK19 as the primary cellular targets.

- Cell Culture & Metabolic Labeling: LS174T human colon carcinoma cells were grown in media containing either light (Lys0, Arg0) or heavy (Lys8, Arg10) isotopic forms of amino acids (SILAC).

- Preparation of Affinity Matrix: A derivative of this compound with a propyl linker (compound 5) was covalently coupled to sepharose beads.

- Competitive Pull-Down: Cell lysates from heavy and light-labeled populations were mixed. The heavy lysate was incubated with the affinity matrix alone, while the light lysate was incubated with the matrix in the presence of a soluble, active competitor (compound 4 or 6).

- Elution & Analysis: Bound proteins were eluted and identified using quantitative mass spectrometry. Proteins specifically displaced by the active competitor (showing a low heavy-to-light ratio) were considered high-affinity binders. CDK8 and CDK19 showed the highest affinity.

Confirmation of Direct Binding [5]

- Surface Plasmon Resonance (SPR): Used to confirm direct binding of this compound to the full-length CDK8/cyclin C complex, providing kinetic parameters (kon and koff).

- Cellular Thermal Shift Assay (CETSA): Demonstrated target engagement in intact SW620 human colorectal cancer cells. Treatment with this compound stabilized CDK8 and CDK19, increasing their resistance to heat-induced denaturation.

Crystallography (PDB 5BNJ) [7]

The 3D structure was determined to a resolution of 2.64 Å.

- Protein Complex: Homo sapiens CDK8 and Cyclin-C.

- Crystallization: The complex was co-crystallized with this compound.

- Data Collection & Structure Determination: X-ray diffraction data were collected, and the structure was solved, revealing the detailed atomic interactions of the type I binding mode.

Biological Pathway and Mechanism

CDK8 and CDK19 are part of the Mediator complex kinase module, which regulates transcription. This compound inhibits their kinase activity, leading to downstream effects on key signaling pathways.

Mechanism of action of this compound via CDK8/19 inhibition.

Key Insights for Researchers

- Validated Chemical Probe: this compound is regarded as a high-quality, selective chemical probe for dissecting the biological roles of CDK8 and CDK19 in disease contexts, particularly in cancers with dysregulated WNT signaling [1] [2] [4].

- Critical Pharmacodynamic Biomarker: The inhibition of CDK8/19 by this compound leads to a reduction in phosphorylation of STAT1 at SER727. This serves as a robust and reliable cellular and in vivo biomarker for confirming target engagement [1] [5].

- In Vivo Efficacy: The compound shows good oral bioavailability in animal models and has demonstrated significant tumor growth inhibition in xenograft models of MMTV-WNT-1 breast cancer and APC-mutant human colorectal cancer (SW620) [1] [2] [3].

References

- 1. A selective chemical probe for exploring the role of CDK8 ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [chemicalprobes.org]

- 3. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 4. This compound (PD013390, LBFYQISQYCGDDW- ... [probes-drugs.org]

- 5. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page [guidetopharmacology.org]

- 7. 5bnj - CDK8/CYCC IN COMPLEX WITH 8-{3-Chloro-5-[4-(1 ... [pdbj.org]

CCT251545 in vitro protocol and IC50 values

Introduction & Key Characteristics

CCT251545 is an orally bioavailable small molecule discovered through cell-based screening. It serves as a potent inhibitor of Wnt signaling and a highly selective chemical probe for the Mediator complex-associated kinases CDK8 and CDK19 [1] [2]. Its key characteristics are summarized in the table below.

| Property | Description |

|---|---|

| Primary Targets | CDK8 & CDK19 [3] |

| Reported Pathway Inhibition | Wnt/β-catenin signaling [4] |

| Biochemical IC₅₀ (CDK8/CycC) | 6-7 nM [3] |

| Cellular IC₅₀ (Wnt inhibition in 7dF3 cells) | 5 nM [5] [4] |

| Selectivity | >100-fold selectivity over 291 other kinases [1] |

| Key Cellular Biomarker | Reduces phospho-STAT1 (Ser727) [1] |

| Solubility (DMSO) | ~30 mg/mL (71.1 mM) [4] |

Quantitative Activity Profile

The tables below summarize the potency of this compound in various cellular and biochemical assays.

Table 1: Cellular Inhibitory Activity (IC₅₀/GI₅₀) in Various Cell Lines GI₅₀: Concentration for 50% growth inhibition.

| Cell Line | Assay Type / Description | Reported Value | Citation |

|---|---|---|---|

| 7dF3 | WNT pathway inhibition | 5 nM | [5] [4] |

| COLO 205 | Basal WNT signaling inhibition (luciferase reporter) | 0.035 µM | [5] |

| LS174T | Basal WNT signaling inhibition (luciferase reporter) | 0.023 µM | [5] |

| PA-1 | Ligand-induced WNT3A signaling inhibition (luciferase reporter) | 0.007 µM | [5] |

| SW620 | Reduction of phospho-STAT1 (Ser727) | 9 nM | [1] [6] |

| MV4-11 | Growth Inhibition (72 hrs) | 0.03 µM | [5] |

| MOLM-13 | Growth Inhibition (72 hrs) | 2.8 µM | [5] |

| HCT-116 | Growth Inhibition (72 hrs) | 46.16 µM | [5] |

| HT-29 | Growth Inhibition (72 hrs) | 48.59 µM | [5] |

Table 2: Biochemical Inhibitory Potency and Selectivity Data from biochemical kinase profiling assays.

| Target | Assay Description | IC₅₀ / Potency | Citation |

|---|---|---|---|

| CDK8/CycC | Reporter Displacement Assay | 7 nM | [3] |

| CDK19/CycC | Reporter Displacement Assay | 6 nM | [3] |

| PRKCQ | Kinase selectivity panel | 122 nM | [3] |

| GSK3alpha | Kinase selectivity panel | 462 nM | [3] |

| GSK3beta | Kinase selectivity panel | 690 nM | [3] |

Experimental Protocols

Here are detailed methodologies for key experiments using this compound.

In Vitro Protocol: WNT Pathway Reporter Gene Assay [4]

This protocol is used to determine the IC₅₀ of this compound for inhibiting WNT pathway activity in reporter cell lines.

- Cell Lines: 7dF3, HEK293, SW480, LS174T, or COLO205 human colorectal cancer cells engineered with a TCF/LEF-responsive luciferase reporter.

- Required Materials:

- This compound stock solution in DMSO (e.g., 10 mM)

- Cell culture medium

- White 96-well cell culture plates

- Cell lysis buffer (e.g., Cells-to-cDNA II Cell Lysis Buffer)

- Luciferase assay reagent/substrate kit

- Luminescence plate reader

- Step-by-Step Procedure:

- Seed cells at 20,000 cells per well into a 96-well plate and incubate overnight.

- Treat cells with this compound at a concentration range (e.g., 9.1 µM to 0.068 nM) diluted in culture medium. Include a DMSO vehicle control.

- Incubate for 2 to 6 hours.

- Wash cells with phosphate-buffered saline (PBS).

- Lyse cells using an appropriate lysis buffer.

- Transfer lysates to a PCR plate if needed and perform the luciferase activity measurement according to the manufacturer's instructions.

- Quantify luminescence signal using a plate reader.

- Data Analysis: Calculate the percentage of luminescence signal relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Protocol: Western Blot Analysis of pSTAT1 (S727) [1] [6]

This protocol is used to confirm on-target engagement of CDK8/19 in cells.

- Cell Line: SW620 cells or other relevant cancer cell lines.

- Required Materials:

- This compound stock solution in DMSO

- Standard cell culture materials

- RIPA lysis buffer with protease and phosphatase inhibitors

- SDS-PAGE and Western blot equipment

- Antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1 (total), and appropriate HRP-conjugated secondary antibodies.

- Step-by-Step Procedure:

- Seed and culture cells until they reach 70-80% confluence.

- Treat cells with this compound (e.g., a dose range around the reported IC₅₀ of 9 nM) for a suitable period (e.g., 6-24 hours).

- Lyse cells on ice using RIPA buffer.

- Quantify protein concentration in the lysates.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% BSA or non-fat milk.

- Incubate with primary antibodies (anti-pSTAT1 Ser727 and anti-STAT1) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies.

- Detect signals using enhanced chemiluminescence (ECL) substrate.

- Data Analysis: The level of pSTAT1 (Ser727) should decrease in a dose-dependent manner with this compound treatment, while total STAT1 levels remain constant. This serves as a robust biomarker for CDK8/19 inhibition.

In Vivo Protocol: Efficacy Study in Xenograft Models [6]

This protocol demonstrates the in vivo application of this compound.

- Animal Model: Female NCr athymic mice (6-8 weeks old) bearing established SW620 human colorectal cancer xenografts.

- Formulation: The compound can be formulated for oral gavage. One example is a solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [4].

- Dosage and Administration:

- Dose: 70 mg/kg.

- Route: Oral gavage.

- Schedule: Twice daily, for specific cycles (e.g., Days 0-7 and 10-14).

- Endpoint Analysis: Monitor tumor volume and weight over time. A significant inhibition of tumor growth and a reduction in final tumor weight (e.g., 70% relative to control) is indicative of efficacy [6].

Mechanism of Action and Signaling Pathways

This compound acts as a type I, ATP-competitive inhibitor of the kinases CDK8 and CDK19, which are components of the Mediator complex—a key regulator of transcription [1] [3]. The following diagram illustrates the core mechanism and downstream effects of this compound, integrating its role in Wnt signaling and other pathways.

Emerging Research and Applications

Recent studies have revealed novel applications for this compound beyond its canonical targets:

- Chemosensitization in MDR Cancers: this compound can enhance the delivery and efficacy of conventional chemotherapeutics in multidrug-resistant (MDR) cancers. It does this by binding to NAMPT, elevating NAD+ levels, and promoting Rac1-mediated macropinocytosis, a process that drives the intense internalization of drugs into cancer cells [7].

- Live-Cell Selectivity Confirmation: Advanced target engagement assays in live cells have confirmed that this compound exhibits high selectivity for CDK8 and CDK19, with no collateral binding to any other CDKs at concentrations below 1 µM [3] [8].

Important Notes for Researchers

- Research Use Only: this compound is intended for research purposes only and is not for human use [5] [6].

- Solubility and Storage:

- Controls for Experiments: When using this compound as a CDK8/19 probe, it is critical to include appropriate controls, such as a structurally matched inactive analog (e.g., CCT251099) and/or CDK8/19 knockout cells, to confirm that observed effects are on-target [3].

References

- 1. A selective chemical probe for exploring the role of CDK8 and CDK19... [pubmed.ncbi.nlm.nih.gov]

- 2. A selective chemical probe for exploring the... | Nature Chemical Biology [nature.com]

- 3. This compound [chemicalprobes.org]

- 4. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 5. This compound | WNT Pathway Inhibitor [medchemexpress.com]

- 6. - CCT | Wnt/beta-catenin | CAS 1661839-45-7 | Buy... 251545 [invivochem.com]

- 7. This compound enhances drug delivery and potentiates ... [pubmed.ncbi.nlm.nih.gov]

- 8. Quantifying CDK inhibitor selectivity in live cells [nature.com]

CCT251545 cell-based assay Wnt pathway

Introduction to CCT251545

This compound is a potent, orally bioavailable small-molecule inhibitor initially discovered through high-throughput cell-based screening of Wnt pathway activity [1]. Subsequent target identification studies revealed that it functions as a highly selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19 [2] [3]. This dual activity makes it a valuable tool for investigating the interplay between transcriptional regulation and Wnt signaling in both physiological and disease contexts.

The compound exhibits a type 1 binding mode confirmed by X-ray crystallography, involving insertion of the CDK8 C-terminus into the ligand binding site [3]. Unlike type II inhibitors of CDK8/19, this compound displays potent cell-based activity, enabling investigation of CDK8/19 function in cellular models and in vivo [2].

Mechanism of Action

Primary Targets: CDK8 and CDK19

This compound directly inhibits the kinase activity of CDK8 and CDK19 with high selectivity. Key binding characteristics include:

- Biochemical Potency: Demonstrates Kd values of 36 nM for CDK8 and 102 nM for CDK19 in displacement assays [3]

- High Selectivity: Exhibits >100-fold selectivity over 291 other kinases [2] [3]

- Cellular Target Engagement: Live-cell occupancy assays show Kd-apparent values of ≤10 nM for both CDK8 and CDK19 without collateral binding to other CDKs at concentrations below 1 μM [4]

Wnt Pathway Modulation

This compound potently inhibits Wnt/β-catenin signaling through its action on CDK8/19, which function as context-dependent regulators of β-catenin/TCF-mediated transcription [3]. The compound alters Wnt pathway-regulated gene expression without destabilizing TCF1 or TCF4 proteins [5].

Additional Signaling Effects

Beyond Wnt pathway modulation, this compound affects other CDK8/19-dependent processes:

- STAT1 Signaling: Reduces phosphorylation of STAT1 at SER727, serving as a proximal biomarker of CDK8 kinase activity in vitro and in vivo [2] [3]

- Limited Off-target Effects: At 1 μM, shows minimal activity against broad panels of enzymes, receptors, and ion channels, with only GSK3α (IC50 = 462 nM), GSK3β (IC50 = 690 nM), and PRKCQ (IC50 = 122 nM) identified as potential off-target kinases [4]

Experimental Protocols

In Vitro Cell-Based Assays

A. Wnt Pathway Reporter Assay in 7dF3 Cells

Purpose: Quantify inhibition of Wnt pathway activity [5]

Materials:

- 7dF3 cells (or other Wnt-responsive cell lines: HEK293, SW480, LS174T, COLO205)

- This compound: Prepare serial dilutions in DMSO (stock concentration: 30 mg/mL, 71.1 mM)

- Appropriate cell culture medium

- 96-well cell culture plates

- Cell lysis buffer (e.g., Cells-to-cDNA II Cell Lysis Buffer)

- RT-PCR reagents for target gene detection

Procedure:

- Seed 7dF3 cells at 20,000 cells/well into 96-well plates

- Incubate overnight to allow cell attachment

- Treat cells with this compound across concentration range (9.1 μM to 0.068 nM)

- Incubate for 2 h or 6 h at 37°C

- Wash cells with PBS and store at -80°C

- Lyse cells using Cells-to-cDNA II Cell Lysis Buffer

- Transfer lysates to PCR plates for gene expression analysis

- Quantify Wnt target gene expression using TaqMan assays [5]

B. CDK8/19 Target Engagement Assay

Purpose: Confirm cellular target engagement through biomarker analysis [2] [3]

Materials:

- SW620 human colorectal cancer cells or other appropriate cell lines

- This compound serial dilutions in DMSO

- Lysis buffer with phosphatase inhibitors

- Phospho-STAT1 (SER727) antibodies for Western blot

Procedure:

- Culture SW620 cells to 70-80% confluence

- Treat with this compound across concentration range (recommended: 1 nM to 1 μM)

- Incubate for 6-24 hours

- Lyse cells and quantify protein concentration

- Perform Western blot for p-STAT1 (SER727)

- Measure band intensity to determine IC50 values (typically ~9 nM in SW620 cells) [4]

In Vivo Administration

Purpose: Assess efficacy in tumor xenograft models [5] [6]

Formulation Preparation:

- Option 1 (Clear Solution):

- 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O

- Final concentration: 4.2 mg/mL (9.95 mM) [5]

- Option 2 (Homogeneous Suspension):

- CMC-Na solution

- Final concentration: ≥5 mg/mL [5]

Dosing Protocol:

- Animal Models: Female NMRI mice or mice bearing COLO205-F1756 clone 4 xenografts

- Dosage: 70 mg/kg orally, twice daily (bid)

- Treatment Duration: 9 days for tumor efficacy studies [6]

- Pharmacodynamic Assessment: Monitor p-STAT1 (SER727) reduction in tumor tissue [2]

Quantitative Data Summary

Table 1: Biochemical and Cellular Potency Profile of this compound

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| CDK8 Binding (Kd) | 36 nM | Displacement assay | [3] |

| CDK19 Binding (Kd) | 102 nM | Displacement assay | [3] |

| CDK8/CycC Biochemical IC50 | 7 nM | Reporter displacement | [4] |

| CDK19/CycC Biochemical IC50 | 6 nM | Reporter displacement | [4] |

| Wnt Pathway IC50 | 5 nM | 7dF3 cell reporter | [5] |

| Wnt Pathway IC50 | 0.035 nM | COLO205-F1756 clone 4 | [6] |

| Cellular p-STAT1 IC50 | 9 nM | SW620 cells | [4] |

| GSK3α IC50 | 462 nM | Kinase panel | [4] |

| GSK3β IC50 | 690 nM | Kinase panel | [4] |

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Mouse | Rat | Reference |

|---|---|---|---|

| Clearance | Moderate | Moderate | [4] |

| Oral Bioavailability | >50% | >50% | [4] |

| Effective Oral Dose | 70 mg/kg (bid) | Not reported | [6] |

| Tumor Growth Inhibition | 37.5% reduction | Not reported | [6] |

Pathway Diagrams and Experimental Workflows

Wnt/β-catenin Signaling Pathway and this compound Mechanism

Experimental Workflow for Cell-Based Screening

Critical Experimental Considerations

Controls and Validation

- Negative Controls: Include structurally matched inactive control compound CCT251099 to distinguish target-specific effects [4]

- Genetic Validation: Use CDK8/19 double knockout or CDK8 knockout cells to confirm on-target activity (this compound shows no effect in knockout models) [4]

- Biomarker Confirmation: Monitor p-STAT1 (SER727) reduction as proximal biomarker of CDK8/19 inhibition [2] [3]

Technical Notes

- Solubility: this compound has good solubility in DMSO (30 mg/mL, 71.1 mM) but is insoluble in water [5]

- Stability: Store compound at -20°C as powder; DMSO stock solutions should be used fresh or stored short-term at -20°C [5]

- Cellular Models: The compound shows activity across multiple Wnt-driven models including LS174T, SW620, and COLO205 colorectal cancer cells [5] [4]

Applications in Disease Modeling

This compound has demonstrated efficacy in preclinical cancer models, particularly those driven by Wnt pathway dysregulation:

- Colorectal Cancer: Inhibits growth of APC-mutant human colorectal cancer xenografts with 37.5% tumor weight reduction at 70 mg/kg oral dosing [6]

- WNT-Dependent Tumors: Shows in vivo activity in WNT-dependent tumors with evidence of pathway modulation [2]

- Transcriptional Studies: Useful for exploring CDK8/19-mediated regulation of context-dependent transcriptional programs beyond Wnt signaling, including STAT1-regulated genes [2] [3]

References

- 1. Discovery of potent, orally bioavailable, small-molecule ... [pubmed.ncbi.nlm.nih.gov]

- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [chemicalprobes.org]

- 5. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 6. APExBIO - Orally bioavailable and potent WNT signaling inhibitor [apexbt.com]

CCT251545 solubility and stock preparation

Solubility Data and Stock Preparation

The table below summarizes the key data for preparing CCT251545 stock solutions as provided by commercial sources.

| Solvent | Solubility / Suggested Concentration | Notes |

|---|---|---|

| DMSO | 30 mg/mL (71.1 mM) [1] | Recommended for in vitro stock solutions. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO [1]. |

| 84 mg/mL (199.08 mM) [1] | ||

| 50 mg/mL (118.51 mM) [2] | ||

| Ethanol | 5 mg/mL [1] | An alternative solvent for in vitro work [1]. |

| Water | Insoluble [1] | Not suitable for direct dissolution [1]. |

Protocol for In Vitro Stock Solution Preparation

Here is a detailed protocol for preparing a 50 mM stock solution in DMSO, a standard concentration for cell-based assays.

Calculation: Determine the mass of this compound needed. For a 1 mL stock solution at 50 mM, the calculation is:

Weighing: Accurately weigh 21.1 mg of this compound powder.

Dissolution: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to a final volume of 1 mL.

Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear solution.

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C, which is reported to be stable for at least one year [3].

Protocol for In Vivo Dosing Formulation

For animal studies, the search results provide a specific formulation to achieve a soluble preparation for oral dosing [1].

Prepare DMSO stock: First, create a concentrated stock solution of this compound in DMSO at 84 mg/mL (199.08 mM) [1].

Sequential Dilution:

- Add 50 μL of the 84 mg/mL DMSO stock to 400 μL of PEG300. Mix thoroughly until the solution is clear.

- Add 50 μL of Tween 80 to the mixture. Mix thoroughly until clear.

- Finally, add 500 μL of double-distilled water (ddH₂O) to bring the total volume to 1 mL. Mix well.

Final Formulation and Use:

Critical Experimental Considerations

- Solution Stability: For in vitro DMSO stock solutions, storage at -80°C is recommended for long-term stability (several months to a year) [3] [2]. The in vivo formulation in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O should be used immediately after preparation [1].

- Solvent Control: Always include vehicle controls (e.g., the same concentration of DMSO or the complete in vivo formulation without the compound) in your experiments to account for any effects of the solvents.

- Safety: this compound is intended for research purposes only. Consult the compound's Safety Data Sheet (SDS) and follow all appropriate laboratory safety procedures.

Experimental Context of this compound

To help you design your experiments, the diagrams below summarize the primary mechanisms and experimental applications of this compound reported in the literature.

The diagram above shows that this compound is used primarily as a chemical probe to study the roles of CDK8 and CDK19 in disease, particularly in the context of Wnt signaling and transcriptional regulation [1] [4]. More recent studies have explored its potential in overcoming resistance to targeted therapies like ERK/MAPK inhibitors [5] and in sensitizing multidrug-resistant cancers to chemotherapy by inducing Rac1-mediated macropinocytosis [6].

Important Disclaimer

The information provided here is compiled from commercial and scientific literature for research reference only. It is not a substitute for a dedicated, peer-reviewed application note or for the researcher's own validation experiments.

References

- 1. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 2. This compound | CAS:1661839-45-7 | Orally bioavailable and ... [biocrick.com]

- 3. | Wnt/beta-catenin | TargetMol CCT 251545 [targetmol.com]

- 4. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal ... [pmc.ncbi.nlm.nih.gov]

- 5. Mediator kinase inhibition impedes transcriptional plasticity ... [nature.com]

- 6. This compound enhances drug delivery and potentiates ... [sciencedirect.com]

Application Notes and Protocols for CCT251545 in Preclinical Animal Studies

Introduction to CCT251545

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor initially identified for its activity against the Wnt signaling pathway. It was subsequently characterized as a highly selective chemical probe for the Mediator complex-associated protein kinases CDK8 and CDK19 [1] [2]. Its mechanism of action involves an ATP-competitive (Type I) binding mode with single-digit nanomolar biochemical affinity (IC50 values of 5-7 nM for CDK8 and 6 nM for CDK19) and excellent selectivity over other kinases [3] [4] [1]. It demonstrates potent target engagement in cells, effectively reducing phosphorylation of the biomarker STAT1 at Ser727 (IC50 = 9 nM), and has shown efficacy in Wnt-dependent cancer models [3] [1] [2]. These properties make it a valuable tool for probing CDK8/19 biology in vivo.

In Vivo Dosing and Pharmacokinetics

Data from pharmacokinetic studies in multiple species support the use of this compound in preclinical animal models. The compound exhibits favorable oral bioavailability and moderate clearance, enabling in vivo target engagement studies.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose Route | Dosage | Clearance | Oral Bioavailability (F%) | Reference |

|---|---|---|---|---|---|

| Mouse | IV, Oral gavage | 0.2 mg/kg (IV), 0.5 mg/kg (Oral) | Moderate | >50% | [3] [4] |

| Rat | Information Limited | 0.5 mg/kg (Oral) | Information Limited | >50% | [3] |

| Dog | Information Limited | 0.5 mg/kg (Oral) | Information Limited | >50% | [3] |

Table 2: Efficacy and Tolerability in Mouse Xenograft Models

| Cancer Model | Dosing Regimen | Efficacy Outcome | Tolerability | Reference |

|---|---|---|---|---|

| MMTV-WNT-1 Breast Cancer | Oral dosing (Specific dose not detailed in results) | Tumor growth inhibition | Adequate exposure above cellular GI50 | [3] |

| APC-mutant SW620 Colorectal Cancer Xenograft | Oral dosing (Specific dose not detailed in results) | Tumor growth inhibition | Regression with in vivo PD biomarker reduction (p-STAT1Ser727) | [3] |

| General In Vivo Use | 0.5 mg/kg (Oral) | Proven target engagement and efficacy | Tolerated at this dose for proof-of-concept studies | [3] |

Figure 1: Workflow for in vivo efficacy studies with this compound, covering model selection, dosing, and key analytical checkpoints.

Preclinical Formulation and Administration

A stable and bioavailable formulation is critical for successful in vivo studies. Below is a validated protocol for preparing this compound for oral administration in rodent models.

Protocol 3.1: Preparation of Oral Formulation for Rodents

This protocol describes the preparation of a clear solution for oral gavage in mice, validated to achieve a working concentration of 0.7 mg/mL [4].

Table 3: Formulation Components and Preparation Steps

| Component | Role | Volume/Amount | Notes |

|---|---|---|---|

| This compound | Active Compound | 0.7 mg | Use high-purity powder (≥99%) [4]. |

| DMSO | Primary Solvent | 50 µL | Use fresh, moisture-absorbing DMSO reduces solubility. |

| Corn Oil | Vehicle | 950 µL | Final concentration: 0.7 mg/mL (1.66 mM). |

| Step 1 | Dissolve this compound in DMSO to create a 14 mg/mL stock solution. | Ensure the solution is clear. | |

| Step 2 | Add the DMSO stock solution to corn oil. | Final DMSO concentration is 5%. | |

| Step 3 | Vortex or mix thoroughly until the solution is clear and homogeneous. | The solution should be used immediately for optimal results. |

Administration Note: The standard oral dosage used in proof-of-concept studies in mice is 0.5 mg/kg [3]. For a 20-gram mouse, this translates to administering approximately 100 µL of the 0.7 mg/mL formulation. Dosing frequency should be determined based on the pharmacokinetic profile and study objectives.

Assessing Target Engagement: Key Biomarkers

A critical step in using any chemical probe is to confirm on-target activity in vivo. For this compound, the reduction of phosphorylated STAT1 at Ser727 serves as a robust and validated pharmacodynamic biomarker.

Protocol 4.1: Detection of p-STAT1 (S727) by Western Blot

This protocol outlines the methodology for confirming CDK8/19 inhibition in tumor tissues or other relevant samples collected from in vivo experiments [1] [2].

- Sample Collection: Sacrifice animals at predetermined timepoints post-dosing (e.g., 2-6 hours). Excise tumor tissues and snap-freeze immediately in liquid nitrogen.

- Tissue Lysis: Homogenize the frozen tissue in a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the clarified lysates using a standard assay (e.g., BCA).

- Western Blot:

- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

- Transfer to a PVDF membrane.

- Block the membrane with 5% BSA in TBST.

- Probe with a primary antibody specific for phospho-STAT1 (Ser727).

- After washing, incubate with an appropriate HRP-conjugated secondary antibody.

- Develop the blot using a chemiluminescent substrate.

- Membrane Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total STAT1 to confirm equal loading and calculate the p-STAT1/STAT1 ratio.

Expected Outcome: Successful CDK8/19 inhibition by this compound will result in a significant reduction of the p-STAT1 (S727) signal compared to the vehicle-treated control group [1] [2].

Figure 2: Mechanism of action and key pharmacodynamic biomarker for this compound. Target engagement is confirmed by reduced phosphorylation of STAT1 at Ser727 [1] [2].

Important Considerations and Safety

While this compound is an excellent chemical probe, users should be aware of its potential limitations and off-target effects.

- Therapeutic Window: Preclinical studies with this compound and other structurally differentiated CDK8/19 inhibitors indicate that achieving a wide therapeutic window may be challenging. These compounds can exhibit complex toxicity profiles in rodents and higher species, likely related to the on-target role of CDK8/19 in key biological processes like stem cell function and immune regulation [5]. Doses required for efficacy may approach those causing adverse effects.

- Off-Target Activity: At concentrations above 1 µM, this compound can inhibit other kinases. Profiling data shows IC50 values of 122 nM for PRKCQ, 462 nM for GSK3alpha, and 690 nM for GSK3beta [3]. It is crucial to use the lowest effective dose and include appropriate controls, such as the structurally matched but inactive compound CCT251099, to distinguish on-target from off-target effects [3].

- Alternative Application - Chemosensitization: A recent study revealed a novel application for this compound in overcoming multidrug resistance (MDR). When combined with chemotherapeutics like paclitaxel or doxorubicin, this compound enhanced drug delivery in MDR cancers by inducing Rac1-mediated macropinocytosis [6] [7]. This suggests a potential combination strategy that warrants further investigation.

References

- 1. A selective chemical probe for exploring the role of CDK8 ... [pubmed.ncbi.nlm.nih.gov]

- 2. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemicalprobes.org]

- 4. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 5. Assessing the mechanism and therapeutic potential of ... [elifesciences.org]

- 6. This compound enhances drug delivery and potentiates ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound enhances drug delivery and potentiates ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: CCT251545 for Chemosensitization in Multidrug-Resistant Cancers

Introduction & Clinical Significance

Multidrug resistance (MDR) remains a formidable obstacle in clinical oncology, contributing significantly to treatment failure in over 90% of patients with metastatic cancers. The primary mechanism underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, substantially reducing intracellular drug concentrations to subtherapeutic levels. Traditional approaches to counteract this mechanism have focused on direct inhibition of ABC transporters, but these strategies have yielded limited clinical success due to issues with potency, pharmacokinetics, and unpredictable toxicity profiles. This persistent clinical challenge has motivated a paradigm shift toward alternative strategies that enhance drug influx rather than merely blocking drug efflux.

The recent discovery that CCT251545 can potently sensitize MDR cancers to conventional chemotherapy represents a promising therapeutic advance. This small molecule was initially identified as a WNT pathway inhibitor through cell-based screening and later characterized as a highly selective chemical probe for the Mediator complex-associated kinases CDK8 and CDK19. Subsequent research has revealed an entirely novel mechanism of action wherein this compound promotes Rac1-mediated macropinocytosis, dramatically enhancing the intracellular accumulation of chemotherapeutic drugs in MDR cancer cells. This Application Note provides comprehensive experimental protocols and technical guidance for researchers investigating this compound as a chemosensitizing agent in multidrug-resistant cancer models, with detailed methodologies for assessing efficacy, mechanism of action, and potential clinical applications.

Mechanism of Action

Molecular Targets & Signaling Pathways

This compound exerts its chemosensitizing effects through a multi-faceted mechanism that involves both direct molecular targets and downstream signaling pathways:

Primary Kinase Inhibition: this compound functions as a potent and selective ATP-competitive inhibitor of CDK8 and CDK19 with biochemical IC₅₀ values of 6-7 nM for both kinases. It demonstrates remarkable selectivity, showing >100-fold specificity over 291 other kinases and no significant activity (IC₅₀ > 1 μM) against other CDK/cyclin pairs. This selective inhibition disrupts the Mediator complex-regulated transcription, particularly affecting pathways relevant to cancer cell survival and drug resistance.

NAMPT Binding & NAD Metabolism: this compound directly binds to NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in the NAD salvage pathway. This binding results in elevated intracellular NAD levels, which promotes the assembly of adherents junction (AJ) components with the cytoskeleton. This structural reorganization is essential for the sustained induction of macropinocytosis.

Rac1 Activation & Macropinocytosis Induction: The elevated NAD levels activate Rac1-dependent signaling pathways, triggering a morphological and functional transformation in MDR cancer cells characterized by induction of macropinocytosis. This specialized form of fluid-phase endocytosis enables non-selective internalization of extracellular contents, including chemotherapeutic agents that would otherwise be excluded from the cells by ABC transporters. This process is further enhanced by mesenchymal-to-epithelial transition (MET) phenotypic changes that increase cellular uptake capacity.

The following diagram illustrates the coordinated signaling pathway through which this compound enhances chemotherapeutic drug uptake in MDR cancer cells:

Key Molecular Interactions & Binding Characteristics

Table 1: Biochemical Characterization of this compound

| Parameter | Value | Assay System | Experimental Conditions |

|---|---|---|---|

| CDK8/Cyclin C IC₅₀ | 6 nM | Reporter Displacement Assay | Full-length CDK8/cyclin C complex [1] |

| CDK19/Cyclin C IC₅₀ | 7 nM | Reporter Displacement Assay | Full-length CDK19/cyclin C complex [1] |

| Selectivity (CDK family) | >100-fold | Kinase panel profiling | 32 human CDK/cyclin pairs [1] |

| GSK3α IC₅₀ | 462 nM | Kinase activity assay | Millipore panel [1] |

| GSK3β IC₅₀ | 690 nM | Kinase activity assay | Millipore panel [1] |

| PRKCQ IC₅₀ | 122 nM | Kinase activity assay | Millipore panel [1] |

| Cellular CDK8/19 Engagement | 9 nM (IC₅₀) | pSTAT1SER727 reduction | SW620 colorectal cancer cells [2] |

Experimental Protocols

In Vitro Assessment of Chemosensitization

3.1.1 Cell Culture & MDR Model Establishment

Cell Lines: Utilize validated MDR cancer cell lines such as patient-derived multidrug-resistant prostate cancer cells, paclitaxel-resistant breast cancer cells (MCF-7/TaxR), or doxorubicin-resistant colon cancer cells (SW620/Ad300). Maintain cells in appropriate culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

MDR Phenotype Maintenance: Culture MDR cells in continuous presence of selecting agents (e.g., 100 nM paclitaxel or 200 nM doxorubicin) to maintain resistance phenotype. Remove selecting agents 72 hours prior to experiments to eliminate direct interference with tested compounds. Regularly verify MDR phenotype by assessing P-gp overexpression (western blotting or flow cytometry) and reduced intracellular accumulation of fluorescent substrates (e.g., calcein-AM or doxorubicin autofluorescence).

Compound Preparation: Prepare This compound stock solution at 10 mM in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting. For working concentrations, dilute stock in culture medium to achieve final DMSO concentration ≤0.1% (v/v), which has been verified to not affect cell viability.

3.1.2 Combination Treatment Viability Assay

Plate Seeding: Seed MDR cancer cells in 96-well plates at 5,000 cells/well in 100 μL complete medium and allow to adhere overnight.

Compound Treatment: Treat cells with serial dilutions of chemotherapeutic drugs (paclitaxel, doxorubicin, etc.) in combination with fixed concentrations of this compound (typically 0.1-1 μM based on preliminary optimization). Include appropriate controls: vehicle control (DMSO), chemotherapeutic drug alone, this compound alone, and medium-only background control. Use at least 6 replicates per condition for statistical robustness.

Viability Assessment: After 72 hours of treatment, assess cell viability using Cell Counting Kit-8 (CCK-8) according to manufacturer's protocol. Briefly, add 10 μL CCK-8 solution to each well, incubate for 2-4 hours at 37°C, and measure absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine combination index (CI) using Chou-Talalay method with CompuSyn software to quantify synergistic interactions (CI < 1 indicates synergy).

Macropinocytosis Induction & Assessment

3.2.1 Rac1 Activation Assay

- G-LISA Activation Assay: Use Rac1 G-LISA Activation Assay Kit (Cytoskeleton, Inc.) according to manufacturer's instructions. Treat MDR cancer cells with this compound (0.5 μM) for various time points (0, 15, 30, 60, 120 minutes). Lys cells using provided lysis buffer, clarify lysates by centrifugation (10,000 × g, 1 minute), and incubate equal protein amounts in Rac-GTP binding plates for 30 minutes at 4°C. After washing, detect bound active Rac1 using primary anti-Rac1 antibody (1:250 dilution), followed by HRP-conjugated secondary antibody (1:500 dilution) and HRP detection reagent. Measure absorbance at 490 nm.

3.2.2 Dextran Uptake Assay

Tracer Application: Incubate this compound-treated cells (0.5 μM, 24 hours) with Texas Red-conjugated dextran (70,000 MW) at 0.5 mg/mL in serum-free medium for 30 minutes at 37°C.

Uptake Termination & Visualization: Immediately stop uptake by placing cells on ice and washing extensively with ice-cold PBS containing 0.1% BSA. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Mount coverslips using antifade mounting medium with DAPI. Visualize dextran uptake using confocal microscopy (excitation/emission: 595/615 nm). Quantify fluorescence intensity from at least 5 random fields per condition using ImageJ software.

3.2.3 Chemotherapeutic Drug Uptake Measurement

- Intracellular Accumulation Assessment: Treat MDR cancer cells with this compound (0.5 μM) for 24 hours, then add fluorescent chemotherapeutic agents (e.g., doxorubicin, which has intrinsic fluorescence) at clinically relevant concentrations (e.g., 1 μM doxorubicin) for 2 hours. Harvest cells, wash twice with ice-cold PBS, and analyze intracellular fluorescence immediately using flow cytometry (excitation: 488 nm, emission: 575 nm for doxorubicin). Compare mean fluorescence intensity to untreated MDR controls to calculate fold-increase in drug accumulation.

In Vivo Efficacy Studies

3.3.1 Animal Model & Dosing

Xenograft Establishment: Subcutaneously inject 5 × 10⁶ MDR cancer cells (suspended in 100 μL of 1:1 PBS/Matrigel mixture) into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice). Allow tumors to develop until they reach 100-150 mm³ before initiating treatment.

Treatment Groups: Randomize tumor-bearing mice into the following groups (n=8-10/group): (1) Vehicle control (e.g., 5% DMSO, 45% PEG-300, 50% saline); (2) Chemotherapeutic drug alone (e.g., paclitaxel 15 mg/kg); (3) this compound alone (25 mg/kg); (4) Combination therapy (this compound 25 mg/kg + chemotherapeutic drug).

Administration Protocol: Administer this compound via oral gavage daily based on its demonstrated oral bioavailability (F >50% at 0.5 mg/kg in preclinical models). Deliver chemotherapeutic drugs according to their established schedules (e.g., paclitaxel intraperitoneally once weekly). Continue treatment for 4-6 weeks, monitoring tumor volumes 3 times weekly using digital calipers and calculating volume as (length × width²)/2.

3.3.2 Metastasis & Recurrence Assessment

Metastasis Evaluation: Upon study termination, collect major organs (lungs, liver, brain) and fix in 10% neutral buffered formalin. Embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E). Examine sections microscopically for metastatic foci, quantifying number and size of metastases per organ.

Recurrence Monitoring: After initial 4-week treatment period, discontinue therapy and monitor mice for tumor recurrence for an additional 8 weeks. Define recurrence as tumor regrowth to ≥50% of maximum pre-treatment volume. Calculate recurrence-free survival using Kaplan-Meier analysis.

Data Analysis & Interpretation

Expected Results & Benchmark Values

Table 2: Expected Efficacy Outcomes of this compound Combination Therapy

| Parameter | MDR Cells + Chemo Only | MDR Cells + Combination | Experimental System |

|---|---|---|---|

| Viability IC₅₀ (Paclitaxel) | >10 μM | 0.1-0.5 μM | MDR prostate/breast cancer cells [3] |

| Viability IC₅₀ (Doxorubicin) | >5 μM | 0.05-0.2 μM | MDR prostate/breast cancer cells [3] |

| Dextran Uptake (Fold Increase) | 1.0 | 3.5-5.0 | Confocal quantification [4] |

| Intracellular Doxorubicin (Fold Increase) | 1.0 | 4.0-6.0 | Flow cytometry [3] |

| Rac1 Activation (Fold Increase) | 1.0 | 2.5-3.5 | G-LISA assay [3] |

| In Vivo Tumor Growth Inhibition | 0-20% | 70-90% | MDR xenograft models [3] |

| Metastasis Incidence | 60-80% | 10-20% | Lung/liver metastasis count [3] |

| Tumor Recurrence (8 weeks) | 80-100% | 20-30% | Recurrence-free survival [3] |

Technical Validation & Quality Control

P-gp Function Verification: Regularly confirm maintained MDR phenotype by assessing calcein-AM retention. Incubate cells with 0.2 μM calcein-AM for 30 minutes at 37°C, measure intracellular fluorescence (excitation/emission: 494/517 nm), and verify that MDR cells show <20% fluorescence compared to parental sensitive cells.

Target Engagement Confirmation: Monitor CDK8/19 inhibition by measuring phosphorylation of STAT1 at Ser727 using western blotting. Treat cells with this compound (0.1-1 μM) for 6 hours, prepare whole-cell lysates, and immunoblot with anti-pSTAT1SER727 antibody. Successful target engagement should show >70% reduction in pSTAT1SER727 at 0.5 μM this compound.

Macropinocytosis Specificity: Include macropinocytosis inhibition controls using 10 μM EIPA (5-(N-ethyl-N-isopropyl)amiloride) to confirm that enhanced drug uptake is specifically mediated through macropinocytic mechanisms rather than other endocytic pathways.

Applications & Conclusions

Research Applications

The experimental protocols outlined herein enable comprehensive investigation of this compound's potential as a novel chemosensitizer with specific applications in:

Mechanistic Studies of Drug Resistance: The detailed protocols for assessing macropinocytosis induction and Rac1 activation provide tools for elucidating alternative pathways for overcoming ABC transporter-mediated resistance. These approaches facilitate exploration of endocytic drug delivery bypassing traditional efflux mechanisms.

Combination Therapy Development: The viability and synergy assays support systematic evaluation of this compound in combination with clinically relevant chemotherapeutic agents, particularly those known to be P-gp substrates (taxanes, anthracyclines, vinca alkaloids).

Preclinical Efficacy Assessment: The in vivo models and dosing regimens enable translational studies bridging cellular mechanisms to whole-animal efficacy, including primary tumor control, metastasis suppression, and recurrence prevention.

Conclusion & Future Directions

This compound represents a promising chemosensitizing agent that operates through a novel mechanism of Rac1-mediated macropinocytosis induction rather than direct inhibition of ABC transporters. This approach effectively bypasses one of the most challenging resistance mechanisms in oncology and has demonstrated robust synergistic activity with conventional chemotherapy across multiple MDR cancer models.

The comprehensive protocols provided in this Application Note enable researchers to systematically evaluate this compound in both in vitro and in vivo settings, with particular emphasis on validating target engagement, demonstrating mechanism-specific effects, and assessing therapeutic efficacy. Future research directions should focus on identifying predictive biomarkers for patient selection, optimizing dosing schedules to maximize therapeutic index, and exploring potential applications in other therapeutic contexts where enhanced intracellular drug delivery would be beneficial.

References

- 1. This compound [chemicalprobes.org]

- 2. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

- 3. enhances CCT delivery and potentiates chemotherapy in... 251545 drug [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances drug delivery and potentiates ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: CCT251545-Induced Macropinocytosis for Enhanced Chemotherapy Delivery

Introduction to CCT251545 and Macropinocytosis Induction

This compound is a small molecule initially identified as a WNT-pathway inhibitor through cell-based screening that has emerged as a significant inducer of Rac1-mediated macropinocytosis, demonstrating substantial potential for overcoming multidrug resistance (MDR) in cancer therapy. This compound acts as a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19, with remarkable selectivity (>100-fold over 291 other kinases) [1]. Recent research has revealed an additional mechanism whereby this compound directly binds to nicotinamide phosphoribosyltransferase (NAMPT), a key rate-limiting enzyme in NAD+ biosynthesis, resulting in elevated intracellular NAD+ levels [2]. This NAD+ enhancement promotes the assembly of adherents junction (AJ) components with the cytoskeleton, creating a permissive environment for continuous macropinocytosis induction and consequent drug internalization.

The process of macropinocytosis represents an evolutionarily conserved, actin-driven endocytic pathway that enables cells to non-selectively engulf extracellular fluid and its contents through large vesicles called macropinosomes, typically ranging from 0.2-10 μm in diameter [3] [4]. Unlike other forms of endocytosis, macropinocytosis is characterized by membrane ruffling and the formation of cup-like structures that close to internalize substantial volumes of extracellular material. While often activated in oncogenic Ras-transformed cells to scavenge nutrients from the environment, macropinocytosis can be transiently induced in non-transformed cells by external stimuli, including growth factors and chemical inducers like this compound [3] [5]. This pathway has gained significant attention in cancer therapeutics as it provides an alternative route for drug entry that bypasses traditional membrane transporter-mediated resistance mechanisms.

The therapeutic significance of this compound lies in its ability to circumvent P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance, a major obstacle in cancer chemotherapy. Through patient-derived organoid (PDO)-based drug screening platforms, the combined use of chemotherapy and this compound has demonstrated robust synergistic effects against MDR cancers, resulting in tumor regression, reduced metastatic dissemination, and lower recurrence rates in vivo [2]. The chemosensitizing effect of this compound is primarily attributed to dramatically increased uptake of chemotherapeutic agents into otherwise resistant cells, accompanied by phenotypic changes characterized as mesenchymal-epithelial transformation (MET). This application note provides comprehensive methodologies and protocols for investigating this compound-induced macropinocytosis and its application in enhancing chemotherapeutic efficacy.

Mechanistic Insights: this compound in NAD+ Metabolism and Macropinocytosis Induction

Table 1: Key Components of this compound-Induced Macropinocytosis

| Component | Role/Function | Effect of this compound |

|---|---|---|

| NAMPT | Rate-limiting enzyme in NAD+ salvage pathway | Direct binding, increased NAD+ production |

| NAD+ | Essential coenzyme for cellular metabolism | Elevated intracellular levels |

| Rac1 | Small GTPase regulating actin dynamics | GTP-bound active form increased |

| Adherents Junction (AJ) | Cell-cell adhesion complex | Enhanced assembly with cytoskeleton |

| Macropinosomes | Large endocytic vesicles (0.2-10 μm) | Increased formation and frequency |